molecular formula C11H11NO2 B11907700 5-Amino-3,4-dihydronaphthalene-1-carboxylic acid CAS No. 92287-95-1

5-Amino-3,4-dihydronaphthalene-1-carboxylic acid

Cat. No.: B11907700
CAS No.: 92287-95-1
M. Wt: 189.21 g/mol
InChI Key: NTYLSVQRFVVINT-UHFFFAOYSA-N
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Description

5-Amino-3,4-dihydronaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an amino group at the 5th position and a carboxylic acid group at the 1st position on the dihydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,4-dihydronaphthalene-1-carboxylic acid typically involves the reduction of naphthalene derivatives. One common method is the reduction of 1-acetylnaphthalene to 3,4-dihydronaphthalene using anhydrous ferric chloride, which limits the reduction to the dihydro-stage . Another approach involves the dearomatisation of naphthalene derivatives by nucleophilic addition of organometallic reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,4-dihydronaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the dihydronaphthalene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce fully hydrogenated naphthalene derivatives.

Scientific Research Applications

5-Amino-3,4-dihydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3,4-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydronaphthalene: Lacks the amino and carboxylic acid groups, making it less reactive.

    3,4-Dihydronaphthalene: Similar structure but without the functional groups, limiting its applications.

    Naphthalene: Fully aromatic and lacks the reactivity of the dihydronaphthalene derivatives.

Uniqueness

5-Amino-3,4-dihydronaphthalene-1-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

92287-95-1

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-amino-3,4-dihydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H11NO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h2-3,5-6H,1,4,12H2,(H,13,14)

InChI Key

NTYLSVQRFVVINT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2N)C(=C1)C(=O)O

Origin of Product

United States

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